4-甲基-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is also known as Ponatinib . It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . It has been used in the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves structure-guided design. A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .Molecular Structure Analysis
The molecular structure of this compound is complex, with a carbon-carbon triple bond linker being a key feature . More detailed structural information may be available in the referenced sources .科学研究应用
除草剂活性
4-甲基-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)-3-硝基苯甲酰胺和相关的哒嗪酮化合物已对其作为除草剂的潜力进行了研究。研究表明,这些化合物可以抑制植物中的希尔反应和光合作用,这是其植物毒性的原因。此类物质通常与其他除草剂(如莠去津)的功效进行比较 (Hilton 等人,1969 年)。
在聚酯纤维中的应用
吡唑并[4',3':5,6]吡嗪并[2,3-c]吡唑和吡唑并[4',3':5,6]吡嗪并[2,3-d]嘧啶的衍生物,它们在结构上与 4-甲基-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)-3-硝基苯甲酰胺相关,已被合成并用作分散染料应用于聚酯纤维。这些化合物表现出有希望的牢度性能 (Rangnekar,2007 年)。
多种衍生物的合成
专注于与 4-甲基-N-(4-(6-(4-甲基哌嗪-1-基)哒嗪-3-基)苯基)-3-硝基苯甲酰胺在结构上相似的化合物的合成和反应性的研究,已导致开发出各种哒嗪、恶二唑、1,2,3-三唑和 4-氨基吡唑衍生物。这些衍生物因其广泛的应用而在化学研究中具有重要意义 (Abdallah 等人,2007 年)。
在药物设计中的潜力
目前正在研究类似化合物在药物设计中的潜在用途,特别是在靶向特定受体方面。例如,对与本化合物密切相关的 2-[(4-苯基哌嗪-1-基)甲基]咪唑嗪的研究表明,在选择性靶向多巴胺受体方面取得了有希望的结果 (Enguehard-Gueiffier 等人,2006 年)。
抗惊厥特性
已经对结构相关的 4-硝基-N-苯基苯甲酰胺进行了研究,以评估其抗惊厥特性。此类研究有助于了解这些化合物潜在的神经学应用 (Bailleux 等人,1995 年)。
作用机制
Target of Action
The primary target of this compound is the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase . This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
The compound acts as a potent pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant . This means it can inhibit the kinase activity of both native BCR-ABL and the T315I mutant . The T315I mutation is known to be resistant to all currently approved BCR-ABL kinase inhibitors .
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, it disrupts the signaling pathway, leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
The compound has a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile . It is orally active, meaning it can be taken by mouth and absorbed through the digestive system . The compound’s ADME properties contribute to its bioavailability, ensuring that it reaches the target site in the body to exert its therapeutic effect .
Result of Action
The compound’s action results in the inhibition of the proliferation of cancer cells . In animal models, daily oral administration of the compound significantly prolonged survival of mice injected with BCR-ABL (T315I) expressing cells .
属性
IUPAC Name |
4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWXJBYKPQCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。